molecular formula C22H22ClN2O.Cl<br>C22H22Cl2N2O B12917070 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride CAS No. 92668-87-6

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride

Cat. No.: B12917070
CAS No.: 92668-87-6
M. Wt: 401.3 g/mol
InChI Key: HBZGIOLWTCTCOX-UHFFFAOYSA-M
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Description

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its quaternary ammonium structure differentiates it from other indole derivatives, making it a valuable compound for various applications .

Properties

CAS No.

92668-87-6

Molecular Formula

C22H22ClN2O.Cl
C22H22Cl2N2O

Molecular Weight

401.3 g/mol

IUPAC Name

2-[4-(6-chloro-1-methylbenzo[cd]indol-1-ium-2-yl)-N-ethylanilino]ethanol;chloride

InChI

InChI=1S/C22H22ClN2O.ClH/c1-3-25(13-14-26)16-9-7-15(8-10-16)22-18-6-4-5-17-19(23)11-12-20(21(17)18)24(22)2;/h4-12,26H,3,13-14H2,1-2H3;1H/q+1;/p-1

InChI Key

HBZGIOLWTCTCOX-UHFFFAOYSA-M

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Cl)C.[Cl-]

Origin of Product

United States

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